Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0)
Executive Summary
In contemporary medicinal chemistry, the 2-aminothiazole core serves as a privileged scaffold, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and neuroprotective drugs. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0) represents a highly functionalized derivative of this class. The compound features an electron-rich 1,3-thiazole ring, modulated by an electron-donating phenolic hydroxyl group at the C4 position and an electron-withdrawing acetamido group at the C2 position.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the structural dynamics, detail a self-validating synthetic workflow, and model the pharmacophore interactions that make this compound a critical intermediate in pharmaceutical synthesis[1].
Physicochemical Profiling & Structural Dynamics
Understanding the quantitative properties of CAS 64309-02-0 is essential for predicting its behavior in both synthetic environments and biological assays. The compound exhibits high thermal stability and a specific solubility profile that dictates solvent selection during in vitro testing[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Experimental / Synthetic Relevance |
| Molecular Weight | 234.27 g/mol | Highly compliant with Lipinski’s Rule of 5 for oral bioavailability. |
| Molecular Formula | C₁₁H₁₀N₂O₂S | High heteroatom density provides multiple hydrogen-bonding sites. |
| Melting Point | 261–265 °C | Indicates a strong intermolecular hydrogen-bonded crystal lattice. |
| Solubility | Soluble in DMSO, EtOH; Slightly in H₂O | Necessitates DMSO stock solutions for biological screening assays. |
| Exact Mass | 234.0463 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Purity Standard | >98% | Required to prevent catalyst poisoning in downstream cross-coupling. |
Data supported by PubChemLite and industrial chemical databases[2][3].
Electronic Causality
The reactivity of this molecule is governed by the push-pull electronic effects across the thiazole ring. The C4-phenolic group donates electron density via resonance, increasing the nucleophilicity of the thiazole C5 position, making it susceptible to electrophilic aromatic substitution (e.g., halogenation or formylation). Conversely, the C2-acetamido group stabilizes the amine, preventing unwanted side reactions (such as oxidation) while maintaining the hydrogen-bond donor/acceptor capacity necessary for target binding.
Synthetic Methodology: The Hantzsch Thiazole Workflow
The most robust method for constructing the 2-acetamido-4-arylthiazole core is the Hantzsch Thiazole Synthesis [4]. Instead of synthesizing the 2-aminothiazole and subsequently acetylating it—which risks over-acetylation at the phenolic oxygen—we utilize N-acetylthiourea directly.
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system : each step contains an in-process control (IPC) to ensure progression without requiring immediate isolation and full characterization.
-
Reagent Preparation: Equip a round-bottom flask with 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) and N-acetylthiourea (1.1 eq).
-
Solvent Selection (Causality): Suspend the reagents in absolute ethanol. Why ethanol? Ethanol acts as an ideal protic solvent that solubilizes both precursors at elevated temperatures while its boiling point (78 °C) provides the exact thermal activation energy required for the cyclization without causing thermal degradation of the phenolic moiety.
-
Reflux & Cyclocondensation: Heat the mixture to reflux for 2–4 hours. The sulfur atom of N-acetylthiourea acts as a nucleophile, attacking the α -carbon of the bromoketone and displacing the bromide ion. Subsequent intramolecular condensation between the thiourea nitrogen and the ketone carbonyl closes the ring.
-
Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the UV-active starting bromoketone strictly validates the completion of the cyclization.
-
-
Neutralization & Precipitation (Causality): Cool the mixture to room temperature. The product initially exists as a hydrobromide salt. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. Why neutralize? Deprotonating the thiazole nitrogen forces the highly lipophilic free base to precipitate out of the aqueous-ethanolic mixture, leaving polar byproducts and inorganic salts dissolved in the mother liquor.
-
Purification: Filter the off-white to pale yellow precipitate, wash with cold distilled water, and recrystallize from an ethanol/water gradient to achieve >98% purity[2].
Fig 1: Hantzsch synthesis workflow for CAS 64309-02-0 highlighting key mechanistic transitions.
Pharmacophore Modeling & Biological Relevance
In drug discovery, CAS 64309-02-0 is not just a chemical entity; it is a highly programmable pharmacophore. The 2-aminothiazole backbone is frequently utilized as an ATP-competitive inhibitor in kinase targeting.
-
The Acetamido Group: Acts as a bidentate interaction vector. The carbonyl oxygen serves as a hydrogen-bond acceptor, while the amide NH acts as a hydrogen-bond donor. This mimics the interaction of the adenine ring of ATP with the hinge region of kinases.
-
The Thiazole Core: Provides a rigid, planar aromatic system capable of π−π stacking or Van der Waals interactions with hydrophobic gatekeeper residues in the binding pocket.
-
The Phenolic Hydroxyl: Projects outward into solvent-exposed regions or secondary allosteric pockets, allowing for the formation of extended hydrogen-bond networks with water molecules or polar amino acid side chains.
Fig 2: Pharmacophore model of the 2-acetamido-4-arylthiazole scaffold with target proteins.
Analytical Validation & Quality Control
To guarantee the structural integrity and purity of the synthesized compound for downstream biological applications, orthogonal analytical validation is mandatory.
-
High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (containing 0.1% TFA to suppress ionization of the phenolic OH). Detection at 254 nm should yield a single sharp peak, confirming >98% purity.
-
Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): Structural verification is anchored by specific diagnostic shifts:
-
A distinct singlet near δ 2.1 ppm confirms the presence of the intact acetyl methyl group.
-
A sharp singlet near δ 7.3 ppm is the definitive marker for the C5 proton on the thiazole ring, proving successful cyclization.
-
An A₂B₂ doublet system around δ 6.8 ppm and 7.7 ppm corresponds to the para-substituted aromatic ring.
-
Broad singlets > δ 9.0 ppm and > δ 11.0 ppm correspond to the phenolic OH and amide NH, respectively (exchangeable with D₂O).
-
Sources
- 1. 2-Acetamido-4-(4-hydroxyphenyl)thiazole | CymitQuimica [cymitquimica.com]
- 2. 2-acetamido-4- (4-hydroxyphenyl)thiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. PubChemLite - 64309-02-0 (C11H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
